BenchChemオンラインストアへようこそ!

N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Property Optimization

N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine (CAS 1781768-10-2; molecular formula C12H18N4; molecular weight 218.30 g/mol) is a disubstituted pyrimidine featuring a 4-aminopyrimidine core bearing an N-cyclopropyl group and an N-piperidin-4-yl substituent. The compound contains a free secondary amine on the piperidine ring (pKa 9.76 ± 0.10, predicted), enabling further derivatization for structure-activity relationship (SAR) exploration.

Molecular Formula C12H18N4
Molecular Weight 218.3 g/mol
CAS No. 1781768-10-2
Cat. No. B1432585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine
CAS1781768-10-2
Molecular FormulaC12H18N4
Molecular Weight218.3 g/mol
Structural Identifiers
SMILESC1CC1N(C2CCNCC2)C3=NC=NC=C3
InChIInChI=1S/C12H18N4/c1-2-10(1)16(11-3-6-13-7-4-11)12-5-8-14-9-15-12/h5,8-11,13H,1-4,6-7H2
InChIKeyFSNXNVCIDYHMNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine (CAS 1781768-10-2): A Strategic Pyrimidine-Piperidine Scaffold for Kinase-Focused Medicinal Chemistry


N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine (CAS 1781768-10-2; molecular formula C12H18N4; molecular weight 218.30 g/mol) is a disubstituted pyrimidine featuring a 4-aminopyrimidine core bearing an N-cyclopropyl group and an N-piperidin-4-yl substituent [1]. The compound contains a free secondary amine on the piperidine ring (pKa 9.76 ± 0.10, predicted), enabling further derivatization for structure-activity relationship (SAR) exploration . This structural architecture places it within the piperidin-4-yl-aminopyrimidine class, a pharmacophore template recognized for its utility in designing kinase inhibitors and other bioactive molecules [2].

Why N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine Cannot Be Replaced by Its Regioisomers or Unsubstituted Piperidine Analogs


In silico substitution of N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine with regioisomeric analogs or analogs lacking the cyclopropyl group alters multiple physicochemical and metabolic parameters that directly affect compound utility in medicinal chemistry workflows. The 4-aminopyrimidine regioisomer (CAS 1781768-10-2) differs from the 2-aminopyrimidine regioisomer (CAS 1439992-19-4) in hydrogen bond donor count (1 versus 2), topological polar surface area (41.1 Ų versus 54.1 Ų), and predicted basicity, each of which influences membrane permeability, solubility, and target binding orientation [1]. The N-cyclopropyl substituent further modulates the compound's profile relative to N-alkyl or N-aryl analogs: the cyclopropyl group introduces conformational constraint and altered metabolic susceptibility compared to flexible alkyl chains [2]. Additionally, the unsubstituted piperidine NH provides a site for diversification (e.g., sulfonylation, alkylation, or coupling to carboxylic acids) that is absent in N-alkylated piperidine analogs, which offer only a single-stage scaffold. These cumulative differences mean that substituting this compound with a close analog without compensatory optimization risks unpredictable changes in assay performance, metabolic half-life, and downstream synthetic tractability .

Quantitative Differentiation of N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine Relative to Analogs: Physicochemical, Metabolic, and Synthetic Comparators


Regioisomeric Differentiation: 4-Aminopyrimidine vs. 2-Aminopyrimidine Core and Implications for Permeability and Binding

The target compound (4-aminopyrimidine regioisomer, CAS 1781768-10-2) exhibits a topological polar surface area (TPSA) of 41.1 Ų and a single hydrogen bond donor (HBD) count of 1. In contrast, the 2-aminopyrimidine regioisomer (CAS 1439992-19-4) has a TPSA of 54.1 Ų and an HBD count of 2 [1]. This difference in TPSA of approximately 13 Ų and the additional HBD in the 2-amino isomer are known from established medicinal chemistry principles to correlate with reduced passive membrane permeability and altered blood-brain barrier penetration potential [2].

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Property Optimization

Predicted Lipophilicity and Baseline Metabolic Stability Advantage of the N-Cyclopropyl Substituent

The target compound (CAS 1781768-10-2) has a computed XLogP3-AA value of 1.3, reflecting the balanced lipophilicity contributed by the N-cyclopropyl and pyrimidine moieties [1]. In a close structural analog, introduction of a 6-trifluoromethyl group (CAS 2097937-39-6) is associated with enhanced lipophilicity and altered metabolic stability due to the electron-withdrawing and steric properties of the CF3 group [2]. Conversely, removal of the cyclopropyl group in favor of an N-alkyl or N-aryl substituent would be expected to alter both the conformational landscape and the metabolic susceptibility at the N-cyclopropyl site, a transformation known from drug design literature to influence CYP-mediated oxidation rates [3].

ADME/PK Optimization Metabolic Stability Lipophilicity Tuning

Synthetic Tractability: Unsubstituted Piperidine NH as a Diversification Point vs. N-Alkylated Analogs

The target compound possesses a free piperidine secondary amine (pKa 9.76 ± 0.10 predicted), enabling direct functionalization via alkylation, acylation, sulfonylation, or reductive amination without requiring deprotection steps . In contrast, analogs such as N4-cyclopropyl-N6,N6-dimethyl-N4-(piperidin-4-yl)pyrimidine-4,6-diamine (CAS 2199423-80-6) feature an N-alkylated piperidine nitrogen, which precludes further derivatization at that site and limits the scaffold to single-point SAR exploration .

Synthetic Chemistry Scaffold Diversification Parallel Synthesis

Commercial Availability and Supply Chain Comparison: Procurement Viability vs. Closest Analogs

The target compound (CAS 1781768-10-2) is available from multiple chemical suppliers at a purity of 95% or higher, with pricing at approximately $139 for 250 mg (Chemenu, catalog CM337403) . In comparison, the 6-trifluoromethyl analog (CAS 2097937-39-6) is listed at $508 for 1 g (95% purity) from Life Chemicals, representing a higher unit cost for a scaffold with different physicochemical properties [1]. The 2-aminopyrimidine regioisomer (CAS 1439992-19-4) is also available at 95%+ purity from Chemenu (catalog CM564581), but with a different MDL number (MFCD16657956) reflecting its distinct chemical identity .

Procurement Supply Chain Chemical Sourcing

Application Scenarios for N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine Based on Differentiated Evidence


Scaffold for Kinase Inhibitor SAR Exploration Requiring Piperidine NH Functionalization

The free piperidine NH group (pKa 9.76 ± 0.10 predicted) enables straightforward diversification via sulfonylation, acylation, or alkylation . This makes the compound suitable for synthesizing focused libraries of piperidin-4-yl-aminopyrimidine derivatives, a pharmacophore class with demonstrated activity against HIV-1 reverse transcriptase and various kinases [1].

Lead Optimization Where Higher Membrane Permeability is Prioritized Over Increased Polarity

The 4-aminopyrimidine core yields a TPSA of 41.1 Ų and a single HBD [2]. This profile is preferable over the 2-aminopyrimidine regioisomer (TPSA 54.1 Ų, 2 HBDs) when passive diffusion across cell membranes is a key design criterion [3].

Baseline Scaffold for Systematic Lipophilicity Tuning in ADME Optimization

With a computed XLogP3-AA of 1.3 [4], this compound provides a neutral starting point for lipophilicity modulation. Teams can increase lipophilicity by introducing substituents such as 6-CF3 (as in CAS 2097937-39-6) or decrease it via polar modifications, using the N-cyclopropyl baseline as a calibrated reference point [5].

Cost-Effective Procurement for Early-Stage Library Synthesis

The compound is commercially available from multiple suppliers at 95%+ purity, with pricing at approximately $139 for 250 mg . This provides a lower procurement barrier compared to the 6-CF3 analog ($508 for 1 g) [6], making it a practical choice for initial SAR exploration before committing to higher-cost analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.